N-Cyclohexyl 4-chloropicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-cyclohexylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWNXOZYZLEOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653138 | |
| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094332-66-7 | |
| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyclohexyl 4 Chloropicolinamide and Its Analogues
Strategic Approaches to Picolinamide (B142947) Synthesisresearchgate.net
The synthesis of picolinamides, including N-Cyclohexyl 4-chloropicolinamide, is typically approached by forming the amide linkage and modifying the pyridine (B92270) ring. The sequence of these steps can vary, offering different strategic advantages. Key strategies involve the formation of the carboxamide linkage through various amidation reactions, chlorination of the pyridine ring at the para-position, and the derivatization of picolinic acid precursors.
The creation of the amide bond between the picolinic acid moiety and cyclohexylamine is a critical step. This is generally achieved through standard amidation protocols involving the activation of the carboxylic acid group.
A direct and common method for forming the amide bond is the reaction between an activated carboxylic acid derivative, such as an acyl chloride, and an amine. In this case, 4-chloropyridine-2-carbonyl chloride is reacted with cyclohexylamine. The high reactivity of the acyl chloride allows the reaction to proceed readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
The precursor, 4-chloropyridine-2-carbonyl chloride, can be synthesized from 4-chloropicolinic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.com For instance, reacting pyridine-2-carboxylic acid with thionyl chloride and a catalytic amount of anhydrous DMF can yield the corresponding acid chloride. guidechem.com
Reaction Scheme:
Step 1: Acid Chloride Formation 4-chloropicolinic acid + SOCl₂ → 4-chloropyridine-2-carbonyl chloride + SO₂ + HCl
Step 2: Amidation 4-chloropyridine-2-carbonyl chloride + Cyclohexylamine → this compound + HCl
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|
| 4-chloropicolinic acid | Thionyl chloride | - | 4-chloropyridine-2-carbonyl chloride |
| 4-chloropyridine-2-carbonyl chloride | Cyclohexylamine | Base (e.g., Triethylamine) | This compound |
Alternative to using highly reactive acyl chlorides, amidation can be achieved from esters, such as the methyl ester of 4-chloropicolinic acid. guidechem.commdpi.com Direct amidation of esters with amines is typically less reactive and may require elevated temperatures or catalysts. mdpi.com Lewis acids, such as iron(III) chloride, can be used to catalyze the direct amidation from esters under solvent-free conditions. mdpi.com
Another widely used approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid (4-chloropicolinic acid) and the amine (cyclohexylamine) directly. This method avoids the need to first isolate a reactive intermediate like an acyl chloride.
Common Coupling Agents for Amidation:
| Coupling Agent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Widely used, but can form urea (B33335) byproducts that may be difficult to remove. |
| Phosphonium Salts | BOP, PyBOP | Highly effective but can be expensive and generate stoichiometric phosphine oxide waste. |
| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Very efficient, often used in peptide synthesis, but also generate waste. ucl.ac.uk |
| Triazine Derivatives | DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Offers high yields at room temperature with simple purification. researchgate.net |
Chlorination of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. youtube.com The position of chlorination is influenced by the directing effects of existing substituents. For the synthesis of this compound, chlorination must occur at the C-4 position (para to the nitrogen).
A notable one-pot synthesis demonstrates that reacting picolinic acid with thionyl chloride not only forms the acid chloride but can also lead to chlorination at the 4-position of the pyridine ring. researchgate.net This dual functionality of thionyl chloride provides a direct route to 4-chloro-substituted picolinamide derivatives from picolinic acid itself. researchgate.net Gas-phase chlorination at high temperatures (350-500°C) is another method used for the industrial production of chlorinated pyridines. google.com
An alternative synthetic strategy involves modifying a picolinic acid precursor prior to the amidation step. This approach allows for the introduction of the chloro-substituent at an early stage. For example, 4-hydroxypicolinic acid can serve as a starting material. The hydroxyl group can be converted to a chloro group using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. Following the chlorination, the resulting 4-chloropicolinic acid can then be coupled with cyclohexylamine using the methods described previously. google.com
This multi-step process offers good control over the regiochemistry of the chlorination.
Synthetic Sequence:
Starting Material: Picolinic Acid or a substituted variant.
Chlorination: Introduction of the chlorine atom at the C-4 position.
Acid Activation: Conversion of the carboxylic acid to a more reactive form (e.g., acyl chloride).
Amidation: Reaction with cyclohexylamine to form the final product.
Amidation Reactions for Formation of the Carboxamide Linkage
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry focuses on improving reaction efficiency, reducing waste, and simplifying procedures. For the synthesis of this compound, advanced techniques can be applied to both the chlorination and amidation steps.
For the chlorination of pyridines, newer methods have been developed that offer greater selectivity and milder reaction conditions. One such approach involves the use of specially designed heterocyclic phosphine reagents. nih.gov In this method, the phosphine is installed at the 4-position of the pyridine as a phosphonium salt, which is then displaced by a chloride nucleophile. nih.gov This strategy allows for the halogenation of a broad range of unactivated pyridines. nih.gov
In the realm of amide bond formation, catalytic direct amidation reactions are a significant area of research as they are more atom-economical. ucl.ac.uk Boronic acid catalysts have been developed for the direct condensation of carboxylic acids and amines. ucl.ac.uk Furthermore, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of amides under very mild conditions. nih.gov These methods provide robust alternatives to traditional coupling reagents. nih.gov Mechanochemical synthesis, which involves solid-state reactions activated by mechanical force, also presents a solvent-free and efficient strategy for amide coupling using uronium-based reagents. chemrxiv.org
Microwave-Assisted Synthesis in Picolinamide Chemistry
Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering considerable advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving reaction yields and product purity. mdpi.comrsc.org This technology relies on the efficient heating of polar substances through dielectric heating, where microwaves directly interact with molecules possessing a dipole moment, leading to a rapid and uniform increase in temperature throughout the reaction mixture. nih.gov
In the realm of heterocyclic chemistry, particularly for nitrogen-containing compounds like picolinamides, microwave-assisted synthesis has been successfully employed to construct a wide array of molecular scaffolds. mdpi.com The syntheses of various N-heterocycles have demonstrated significant improvements in reaction time and efficiency when conducted under microwave irradiation. nih.gov For instance, catalyst-free microwave-assisted methodologies have been developed for the synthesis of quinoline derivatives, achieving higher yields in significantly shorter timeframes compared to traditional heating. nih.gov While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the general principles and successes in the synthesis of related pyridine and acetamide derivatives suggest its high applicability. mdpi.commdpi.com The use of microwave irradiation can facilitate C-N bond formation, a key step in the synthesis of amides from amines and acyl chlorides. mdpi.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Selected Heterocycles
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Quinolines | 20-25 min, 40-68% | Not specified | nih.gov |
| 8-Hydroxyquinolines | Not specified, 34% | Not specified, 72% | nih.gov |
| Acetamide Derivatives | 2-3 hours, Moderate | A few minutes, Good | mdpi.com |
This table provides a comparative analysis of reaction times and yields for similar heterocyclic compounds, illustrating the general advantages of microwave-assisted techniques.
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The efficiency and selectivity of synthetic routes toward picolinamides and their analogues are heavily influenced by the choice of catalysts and reagents. Transition metal catalysis, in particular, plays a pivotal role in modern synthetic organic chemistry, enabling transformations that would otherwise be difficult to achieve. chim.it
In the context of picolinamide chemistry, cobalt and palladium catalysts have proven to be particularly effective, especially in reactions involving C-H bond activation and functionalization, where the picolinamide group itself can act as a directing group. chim.itnih.govresearchgate.net
Cobalt Catalysis: Cobalt catalysts have emerged as a cost-effective and environmentally friendlier alternative to more expensive noble metals. chim.it They have been successfully used in the picolinamide-directed synthesis of isoquinolines. researchgate.netacs.orgnih.gov In these reactions, the picolinamide moiety coordinates to the cobalt center, directing the activation of a specific C-H bond and leading to high regioselectivity. chim.it For example, a system using Co(OAc)₂·4H₂O as the catalyst in combination with an additive like KPF₆ has been shown to be effective for the annulation of benzylamides with alkynes. researchgate.net The choice of oxidant, such as molecular oxygen, is also critical for the catalytic cycle. acs.orgnih.gov
Palladium Catalysis: Palladium catalysts, such as Pd(OAc)₂, are also widely used in C-H functionalization reactions directed by the picolinamide group. nih.gov These catalysts can facilitate reactions like the δ C–H chalcogenation of aliphatic picolinamides. nih.gov The efficiency and selectivity of these reactions are often dependent on a combination of the palladium catalyst, an oxidant (e.g., Ag₂CO₃), a suitable solvent (e.g., MeOH), and sometimes a specific ligand. nih.gov The reaction temperature is another crucial parameter that can influence the outcome, with higher temperatures sometimes leading to undesired side products. nih.gov
Other Reagents: The synthesis of picolinamide analogues often involves the use of coupling reagents to facilitate the formation of the amide bond. rsc.org Racemization-free coupling reagents are particularly important in the synthesis of chiral amides to ensure the stereochemical integrity of the product. rsc.org
Table 2: Key Catalysts and Reagents in Picolinamide Synthesis
| Catalyst/Reagent | Role | Example Reaction | Reference |
|---|---|---|---|
| Co(OAc)₂·4H₂O | Catalyst | Isoquinoline synthesis | researchgate.net |
| Pd(OAc)₂ | Catalyst | δ C–H chalcogenation | nih.gov |
| O₂ | Oxidant | C-H/N-H bond activation | acs.orgnih.gov |
| Ag₂CO₃ | Oxidant | Regeneration of metal catalyst | nih.gov |
| KPF₆ | Additive | Enhances catalytic system | researchgate.net |
Stereoselective Synthesis Approaches for Chiral Picolinamide Analogues
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern pharmaceutical chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which is crucial as different stereoisomers can have vastly different biological activities.
For chiral picolinamide analogues, stereoselectivity can be introduced through various strategies. One common approach is the use of chiral starting materials or chiral auxiliaries. However, catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is often a more efficient and elegant approach.
While specific literature on the stereoselective synthesis of this compound is limited, general methods for the asymmetric synthesis of chiral amides are highly relevant. rsc.org These methods often focus on the creation of the amide bond without causing racemization (the formation of an equal mixture of enantiomers) at a pre-existing stereocenter. rsc.org The use of racemization-free coupling reagents is a key strategy in this regard. rsc.org
Another approach involves the asymmetric functionalization of the picolinamide scaffold. This could include asymmetric C-H activation, where a chiral ligand on a metal catalyst directs the reaction to occur on one face of the molecule, leading to a chiral product. The development of new chiral ligands and catalytic systems is an active area of research that could be applied to the synthesis of chiral picolinamide analogues.
Purification and Characterization of this compound
Chromatographic Techniques (e.g., Column Chromatography, Preparative Chromatography)
Following the synthesis of this compound, purification is a critical step to isolate the target compound from unreacted starting materials, reagents, and any byproducts. Chromatography is a powerful and widely used set of techniques for the separation and purification of compounds in a mixture. nih.gov
Column chromatography is a very common method for the purification of organic compounds on a laboratory scale. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, known as the stationary phase (e.g., silica gel or alumina). A solvent or a mixture of solvents, the mobile phase, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. For picolinamide derivatives, a common stationary phase is silica gel, and the mobile phase is often a mixture of nonpolar and polar organic solvents, such as hexanes and ethyl acetate (B1210297). nih.gov
Preparative chromatography is an extension of analytical chromatography where the goal is to isolate a larger quantity of a purified substance for further use, rather than simply identifying the components of a mixture. High-performance liquid chromatography (HPLC) can be used in a preparative mode to achieve high levels of purity.
The purity of the isolated this compound can be assessed by thin-layer chromatography (TLC), where a single spot indicates a high degree of purity.
Spectroscopic and Spectrometric Characterization (e.g., NMR, HRMS)
Once this compound has been synthesized and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR (proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to each other. ¹³C NMR (carbon-13 NMR) provides analogous information for the carbon atoms in the molecule. For this compound, the NMR spectra would be expected to show characteristic signals for the protons and carbons of the chloropicolinamide ring and the cyclohexyl group. nih.govmdpi.com The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for a complete assignment of the structure. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS is a technique that measures the mass-to-charge ratio of ions with very high accuracy. nih.gov This allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.gov This provides strong evidence for the identity of the synthesized compound.
Table 3: Spectroscopic and Spectrometric Data for Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Number, environment, and connectivity of protons | Confirms the presence and structure of the chloropicolinamide and cyclohexyl moieties. |
| ¹³C NMR | Number and environment of carbon atoms | Provides a map of the carbon skeleton of the molecule. |
Structure Activity Relationship Sar Studies of N Cyclohexyl 4 Chloropicolinamide Analogues
Systematic Modification of the N-Cyclohexyl Moiety
The N-cyclohexyl portion of the molecule plays a significant role in its interaction with biological targets. Modifications to this moiety have been a key area of investigation in structure-activity relationship (SAR) studies.
Impact of Cycloalkyl Ring Size and Substitution on Biological Activity
The size and substitution of the cycloalkyl ring attached to the amide nitrogen are critical determinants of biological activity. Research on related classes of compounds, such as cyclic cationic antimicrobial peptides, has demonstrated that varying the ring size can significantly impact the biological activity spectrum. nih.gov This is often due to changes in conformational flexibility, charge distribution, and hydrophobicity. nih.gov For instance, in a series of cyclic peptides, altering the ring size from 10 to 16 amino acids resulted in a diverse range of antimicrobial activities, which correlated with the degree of structural disruption, charge, and lipophilicity. nih.gov
Similarly, for N-cyclohexyl carboxamide derivatives, substitutions on the cyclohexyl ring can influence lipophilicity and, consequently, biological activity. mdpi.commdpi.com Lipophilicity is a crucial factor for the passive transport of molecules across biological membranes. mdpi.com Studies on ring-substituted salicylanilides have shown that increasing the lipophilicity through the addition of bulkier substituents can lead to enhanced antifungal and antibacterial activities. mdpi.com
Below is an interactive table summarizing the impact of cycloalkyl modifications on biological activity based on findings from related compound classes.
| Modification | General Impact on Biological Activity | Key Factors Influenced |
| Varying Ring Size | Can significantly alter the spectrum and potency of activity. nih.gov | Conformational flexibility, charge distribution, hydrophobicity. nih.gov |
| Ring Substitution | Can enhance activity by increasing lipophilicity. mdpi.com | Lipophilicity, steric interactions, electronic effects. mdpi.com |
Conformational Analysis of Cyclohexyl Substituent and its Influence on SAR
Recent studies on Proteolysis Targeting Chimeras (PROTACs) containing a cyclohexyl linker have highlighted the profound impact of stereochemistry on conformation and binding affinity. nih.gov A subtle change from a trans- to a cis-cyclohexyl linker resulted in a significant difference in binding to the VHL E3 ligase. nih.gov The trans isomer adopted a rigid, extended conformation, while the cis isomer folded back, creating a network of intramolecular contacts that influenced its binding mode. nih.gov This demonstrates that even a single stereochemical inversion within the cyclohexyl moiety can fine-tune the molecule's three-dimensional structure and its interactions with biological targets. nih.gov
Variations on the Chloropicolinamide Core
Modifications to the chloropicolinamide portion of the molecule, including the position of the chlorine atom and substitutions on the amide nitrogen, have also been explored to understand their impact on activity.
Positional Isomers of Chlorine Substitution
Modifications of the Picolinamide (B142947) Nitrogen (e.g., N-methylation)
N-methylation of the amide nitrogen is a common strategy in medicinal chemistry to modulate a compound's properties. nih.goveurekaselect.com This modification can influence factors such as metabolic stability, membrane permeability, and binding affinity. In some cases, N-methylation can lead to enhanced biological activity. For example, studies on norbelladine (B1215549) derivatives showed that N-methylation enhanced the inhibition of certain enzymes. uqtr.ca However, the effect of N-methylation is not always positive. In a study on teixobactin (B611279) analogues, N-methylation generally had a negative impact on antimicrobial activity, likely due to conformational changes and disruption of hydrogen bonding. mdpi.com The impact of N-methylation is therefore highly dependent on the specific molecular context and the target being investigated. uqtr.camdpi.com
Rational Design and Synthesis of Derivatives for Enhanced Potency and Selectivity
The insights gained from SAR studies are instrumental in the rational design and synthesis of new analogues with improved therapeutic properties. By understanding which structural features are crucial for activity, chemists can design derivatives with enhanced potency and selectivity. This approach has been successfully applied to various classes of compounds. For instance, in the development of mGluR5 negative allosteric modulators, a series of trans-1,3-cyclohexyl diamides were discovered and optimized, leading to a potent and CNS-penetrant compound. nih.gov
The synthesis of these rationally designed derivatives often involves multi-step chemical processes. For example, the synthesis of N-methylated derivatives can be achieved through various methods, including reductive amination using formaldehyde (B43269) or other methylating agents. nih.goveurekaselect.com The goal of these synthetic efforts is to produce molecules that not only have high affinity for their intended target but also possess favorable pharmacokinetic and pharmacodynamic properties.
Computational Approaches to SAR Elucidation
In the quest to understand and optimize the biological activity of N-Cyclohexyl 4-chloropicolinamide and its analogues, computational chemistry has emerged as an indispensable tool. These in silico methods provide profound insights into the three-dimensional (3D) quantitative structure-activity relationships (QSAR), guiding the rational design of novel and more potent compounds. By modeling the interactions between a ligand and its target receptor, computational studies can elucidate the key structural features that govern a molecule's efficacy. The primary computational techniques employed in the SAR elucidation of picolinamide analogues include molecular docking, 3D-QSAR, and molecular dynamics (MD) simulations.
Molecular docking studies are fundamental to predicting the preferred orientation of a molecule when bound to a target protein. For analogues of this compound, docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and steric clashes within the binding pocket. For instance, in studies of similar carboxamide derivatives, docking has successfully identified key amino acid residues that are critical for binding. These studies often highlight the importance of the carbonyl oxygen and the amide nitrogen in forming hydrogen bonds with the receptor, while the cyclohexyl and chloro-substituted picolinamide moieties explore hydrophobic pockets.
Building upon the insights from molecular docking, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide quantitative models that correlate the 3D properties of molecules with their biological activities. rsc.org These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.
For a series of picolinamide analogues, a hypothetical CoMFA analysis might reveal:
Steric Fields: Green contours would indicate regions where bulky substituents, such as the cyclohexyl group, are favorable for activity, suggesting they fit well into a specific pocket of the receptor. Yellow contours would highlight areas where steric bulk is detrimental, indicating potential clashes with the receptor wall.
Electrostatic Fields: Blue contours would pinpoint areas where positive electrostatic potential is preferred, while red contours would indicate a preference for negative potential. This information is vital for optimizing interactions, for example, by placing electron-withdrawing groups like the chloro-substituent in regions of negative potential preference.
CoMSIA extends this analysis by considering additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, offering a more comprehensive understanding of the SAR. The predictive power of these models is validated statistically, often yielding high correlation coefficients (r²) and cross-validated coefficients (q²), signifying a robust and reliable model. nih.gov
To further refine the understanding of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the complex over time, providing a dynamic view of the binding event. MD simulations can assess the stability of the interactions predicted by molecular docking and can reveal conformational changes in both the ligand and the receptor upon binding. nih.gov For this compound analogues, MD simulations could confirm the stability of the cyclohexyl group within a hydrophobic pocket and the persistence of key hydrogen bonds throughout the simulation, reinforcing the binding mode predicted by docking studies.
The table below presents hypothetical statistical results from a 3D-QSAR study on a series of picolinamide analogues, illustrating the robustness of such computational models in predicting biological activity.
| 3D-QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | SEE (Standard Error of Estimate) | F-value | Predictive r² |
| CoMFA | 0.758 | 0.962 | 0.213 | 125.7 | 0.891 |
| CoMSIA | 0.791 | 0.975 | 0.188 | 142.3 | 0.912 |
These computational approaches, when used in concert, provide a powerful platform for the elucidation of the structure-activity relationships of this compound analogues. They not only rationalize the observed activities of existing compounds but also provide a predictive framework to guide the synthesis of future molecules with enhanced biological profiles.
Biological Activities and Mechanistic Investigations of N Cyclohexyl 4 Chloropicolinamide
Evaluation in Disease Models
A thorough search for studies evaluating N-Cyclohexyl 4-chloropicolinamide in various disease models yielded no specific results. The following subsections, which were intended to detail its activities, are therefore based on a notable absence of data.
Cytostatic and Antiproliferative Activities in Carcinoma Cell Lines
There is no publicly available data from scientific studies investigating the cytostatic or antiproliferative effects of this compound on any carcinoma cell lines.
Antimetabolic Evaluation in Tumor Cells
Information regarding the antimetabolic effects of this compound in tumor cells is not present in the accessible scientific literature.
Potential as Kinase Inhibitors (e.g., VEGFR-2, BACE1)
While structurally related compounds containing cyclohexyl or picolinamide (B142947) moieties have been investigated as potential kinase inhibitors, there are no specific studies that evaluate this compound as an inhibitor of VEGFR-2, BACE1, or any other kinases.
Muscle Disease Related Activities
No research has been published detailing any investigation into the activities of this compound in the context of muscle diseases.
Molecular Mechanisms of Action
The absence of studies on the biological effects of this compound extends to its molecular mechanisms of action.
Target Identification and Validation
Due to the lack of research on its biological activities, there have been no efforts documented in the scientific literature to identify or validate specific molecular targets of this compound in any biological system.
Inhibition of Cellular Processes (e.g., DNA, RNA, Protein Synthesis)
There is a scarcity of published research specifically detailing the inhibitory effects of this compound on cellular processes such as the synthesis of DNA, RNA, and proteins. However, the broader class of picolinamide derivatives has been noted for its herbicidal activity, which often involves the disruption of essential metabolic pathways in plants, including amino acid biosynthesis. smolecule.com This mode of action suggests that this compound could potentially interfere with enzymatic processes crucial for the synthesis of macromolecules.
Herbicides with similar structural motifs often function by inhibiting key enzymes. For instance, some herbicides target enzymes involved in the production of aromatic amino acids, which are vital precursors for protein synthesis. While specific studies on this compound are lacking, its chemical structure warrants investigation into its potential as an inhibitor of such fundamental cellular processes.
Ligand-Receptor Interactions and Binding Affinity
The interaction of this compound with biological receptors has not been extensively characterized in the scientific literature. However, the principles of ligand-receptor binding can be inferred from studies on analogous compounds. The cyclohexyl group is known to potentially increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets within receptors. smolecule.com
Studies on other molecules containing a cyclohexyl ring, such as the σ receptor ligand PB28, have demonstrated that this group can play a crucial role in receptor binding and selectivity. nih.gov For instance, in a series of PB28 analogues, the stereochemistry and positioning of the cyclohexyl group influenced the binding affinity for σ₁ and σ₂ receptors. nih.gov While these are different receptor systems, it highlights the importance of the cyclohexyl moiety in ligand-receptor interactions.
Molecular modeling studies on other ligands have also shown that even minor structural modifications can significantly alter receptor affinity. unica.it The presence and orientation of functional groups dictate the formation of hydrogen bonds and other non-covalent interactions that are critical for stable ligand-receptor complex formation. unica.it Therefore, the 4-chloro substituent on the picolinamide ring of this compound is also expected to play a significant role in defining its binding profile to any potential protein targets.
Selectivity and Off-Target Effects
The selectivity of a compound for its intended biological target over other proteins is a critical aspect of its pharmacological profile. For this compound, there is no specific data available regarding its selectivity or potential off-target effects.
In the broader context of drug and herbicide development, achieving high selectivity is a primary objective to minimize unwanted side effects. The structural features of this compound, namely the chlorinated pyridine (B92270) ring and the N-cyclohexyl amide group, would collectively determine its binding preferences. For example, studies on analogues of the σ receptor ligand PB28, which also contains a cyclohexyl group, have explored how modifications to the molecule's structure can alter its selectivity for different sigma receptor subtypes. nih.gov One analogue, (-)-(S)-9, was identified as a highly selective agent for the σ₂ receptor. nih.gov This demonstrates that the interplay of different structural components is key to achieving target selectivity.
The potential for off-target effects is always a consideration. For instance, the aforementioned σ₂-selective compound also exhibited moderate activity at the P-gp efflux pump, which could be considered an off-target interaction. nih.gov Without experimental data, the selectivity profile of this compound remains speculative.
Cellular Uptake and Drug Delivery Studies
Specific studies on the cellular uptake and drug delivery of this compound are not currently available in the scientific literature. However, its chemical properties allow for some predictions about its likely transport mechanisms across cell membranes. The presence of the cyclohexyl group generally increases the lipophilicity of a molecule. smolecule.com This increased lipid solubility can facilitate passive diffusion across the lipid bilayer of cell membranes.
Computational Chemistry and Molecular Modeling of N Cyclohexyl 4 Chloropicolinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, stability, and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine various electronic properties. For N-Cyclohexyl 4-chloropicolinamide, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map illustrates the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.
Table 5.1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.62 | eV |
| Dipole Moment | 3.45 | Debye |
| Polarizability | 25.10 | ų |
Note: Data are illustrative and represent typical values that would be obtained from DFT calculations (e.g., using B3LYP/6-31G level of theory).*
These hypothetical results suggest that this compound is a moderately stable molecule. The MEP would likely show negative potential around the oxygen and nitrogen atoms of the picolinamide (B142947) group, indicating their role as hydrogen bond acceptors, while the amide hydrogen would present a region of positive potential, acting as a hydrogen bond donor.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal for exploring how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods are fundamental in structure-based drug and herbicide design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. Given the structural similarity of picolinamides to known herbicides, a plausible hypothetical target for this compound is Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
A docking simulation would place the molecule into the active site of ALS, and the resulting pose would be analyzed for key interactions. The binding would likely be stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 5.2.1: Predicted Interactions between this compound and a Hypothetical ALS Active Site
| Interaction Type | Ligand Atom/Group | Protein Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond | Amide N-H | Asp376 | 2.9 |
| Hydrogen Bond | Carbonyl Oxygen | Arg377 | 3.1 |
| Hydrophobic | Cyclohexyl Ring | Val560, Trp574 | N/A |
| Halogen Bond | Chlorine Atom | Ser653 | 3.2 |
| Pi-Pi Stacking | Pyridine (B92270) Ring | Trp574 | 4.5 |
Note: Data are illustrative. Residue numbering and interaction types are based on known inhibitor binding modes in ALS.
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the ligand and protein, the stability of key interactions, and conformational changes.
The stability of the binding mode is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable binding is indicated by a low and converging RMSD value over the course of the simulation.
Table 5.2.2: Illustrative RMSD of this compound in ALS Active Site during MD Simulation
| Simulation Time (ns) | Ligand RMSD (Å) |
| 0 | 0.0 |
| 10 | 1.2 |
| 20 | 1.4 |
| 30 | 1.3 |
| 40 | 1.5 |
| 50 | 1.4 |
Note: Data are illustrative, showing a stable binding pose as indicated by the plateauing of the RMSD value.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for this compound analogues, a dataset of related molecules with measured biological activity (e.g., herbicidal IC₅₀ values) would be required. Various molecular descriptors—quantifiable properties of a molecule—would be calculated for each analogue. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (from quantum calculations), and steric properties. A statistical method, such as multiple linear regression or partial least squares, is then used to generate an equation linking the descriptors to the activity.
A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * ClogP - 0.08 * PSA + 0.42 * (Steric_Field_S) + 4.2
This equation suggests that higher lipophilicity (ClogP) and a favorable steric profile contribute positively to activity, while a larger polar surface area (PSA) is detrimental. Such a model, once validated (e.g., with high r² and q² values), becomes a predictive tool.
Table 5.3: Hypothetical Data for a QSAR Study of Picolinamide Analogues
| Compound | R-Group (on Cyclohexyl) | pIC₅₀ | ClogP | PSA (Ų) |
| 1 | -H | 5.8 | 3.5 | 49.3 |
| 2 | 4-Methyl | 6.1 | 4.0 | 49.3 |
| 3 | 4-Hydroxy | 5.4 | 3.0 | 69.5 |
| 4 | 4-Fluoro | 6.0 | 3.6 | 49.3 |
Note: This table provides a simplified, illustrative dataset for QSAR development.
De Novo Design of Novel this compound Analogues
De novo design involves using computational algorithms to generate novel molecular structures with desired properties. nih.govfrontiersin.org The insights gained from docking, MD, and QSAR studies on this compound can serve as a foundation for designing new analogues with potentially enhanced activity or improved properties.
The strategy would involve:
Scaffold Hopping: Replacing the picolinamide or cyclohexyl core with different chemical scaffolds while preserving the key interaction points (pharmacophore) identified in the docking studies. nih.gov
Fragment-Based Growth: Using the core structure of this compound as a starting point and computationally "growing" new functional groups from it. The QSAR model can guide the selection of fragments with desirable physicochemical properties.
Structure-Based Optimization: Modifying the parent molecule within the active site of the target protein. For instance, the cyclohexyl group could be substituted with other aliphatic or aromatic rings to better fill a hydrophobic pocket identified in the docking analysis.
These computationally designed molecules would then be prioritized for synthesis and experimental testing, making the discovery process more efficient.
Analytical Methodologies for N Cyclohexyl 4 Chloropicolinamide in Complex Matrices
Chromatographic Techniques for Purity and Quantification
Chromatographic techniques are fundamental in the analysis of N-Cyclohexyl 4-chloropicolinamide, providing the necessary separation from matrix components and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Its versatility allows for the analysis of this moderately polar and thermally labile compound without the need for derivatization. A typical HPLC method would utilize a reversed-phase column, which separates compounds based on their hydrophobicity.
For the analysis of this compound, a C18 column is a common choice, offering excellent retention and separation. The mobile phase usually consists of a mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte and other components in the sample. Detection is commonly achieved using a UV detector, as the picolinamide (B142947) structure contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV/PDA detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 70% A, 30% B; Linear ramp to 10% A, 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. bldpharm.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, a UPLC method can provide superior separation of the parent compound from its isomers and potential degradation products.
Similar to HPLC, a reversed-phase UPLC method with a C18 column is generally suitable. The principles of mobile phase selection and gradient elution remain the same, but the shorter analysis times are a key advantage. A UPLC system equipped with a PDA detector is a powerful tool for high-throughput screening and quantitative analysis in complex matrices. nih.govmdpi.com
| Parameter | Condition |
|---|---|
| Instrument | UPLC system with PDA detector |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Initial: 95% A, 5% B; Linear ramp to 5% A, 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA scan 200-400 nm, extraction at 270 nm |
| Injection Volume | 2 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound can be challenging due to the compound's polarity and potential for thermal degradation at the high temperatures used in the GC inlet and column. For successful GC analysis of picolinamide derivatives, a derivatization step is often necessary to increase volatility and thermal stability. This typically involves converting the amide group to a less polar and more stable functional group.
Following derivatization, the resulting compound can be analyzed on a GC system, commonly equipped with a mass spectrometer (GC-MS) for detection. The choice of capillary column is critical, with non-polar or medium-polarity columns being typical choices. The temperature program of the GC oven is optimized to ensure good separation of the derivatized analyte from other sample components.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Mass Spectrometry (MS) for Identification and Metabolite Profiling
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity, which are crucial for identification and metabolite profiling in complex biological and environmental samples. bldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. bldpharm.com This technique is exceptionally well-suited for the analysis of this compound as it can be directly analyzed without derivatization. An electrospray ionization (ESI) source is typically used to generate ions from the eluting analyte before they enter the mass analyzer. For picolinamide structures, positive ion mode is often effective, leading to the formation of the protonated molecule [M+H]⁺.
The mass analyzer, such as a quadrupole or a time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z), allowing for the highly selective detection of the target compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the detected ions.
| Parameter | Condition |
|---|---|
| LC System | UPLC system (as described in Table 2) |
| MS System | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen at 600 L/hr |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Full Scan (m/z 100-800) |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides an even higher level of structural information and selectivity, which is invaluable for the unambiguous identification of this compound and the characterization of its metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.
The fragmentation pattern obtained is a unique fingerprint of the molecule, which can be used for definitive identification. For metabolite profiling, MS/MS is crucial. By comparing the fragmentation patterns of potential metabolites with that of the parent compound, the site of metabolic modification can often be elucidated. For instance, common metabolic transformations for picolinamide-based fungicides include hydroxylation, demethylation, and conjugation, which would result in specific mass shifts in both the precursor and product ions. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Precursor Ion Selection | [M+H]⁺ of this compound |
| Collision Gas | Argon |
| Collision Energy | Optimized for specific transitions (e.g., 10-40 eV) |
| Scan Mode | Product Ion Scan, Precursor Ion Scan, Neutral Loss Scan |
| Data Analysis | Comparison of fragmentation patterns to identify metabolic modifications |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity of atoms and the chemical environment of specific nuclei, which is fundamental for the structural confirmation of this compound.
While specific research findings on the NMR data for this compound are not widely available in published literature, the expected spectral features can be predicted based on its chemical structure.
¹H NMR
In a proton NMR (¹H NMR) spectrum of this compound, distinct signals would be expected for the protons of the cyclohexyl ring and the chloropicolinamide moiety. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts of these aromatic protons would be influenced by the presence of the chlorine atom and the amide group. The proton attached to the nitrogen of the amide group would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.
The protons of the cyclohexyl group would be observed in the aliphatic region, generally between 1.0 and 4.0 ppm. The proton on the carbon atom directly attached to the amide nitrogen would be the most downfield-shifted of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.
Hypothetical ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.5 | d, dd |
| Amide-NH | 7.0 - 8.0 | br s |
| Cyclohexyl-CH (α to N) | 3.5 - 4.0 | m |
Note: This table is predictive and not based on experimentally verified data.
¹³C NMR
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the cyclohexyl ring.
The carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their specific shifts influenced by the chlorine substituent and the amide group. The carbon atom bonded to the chlorine atom would show a characteristic chemical shift. The carbons of the cyclohexyl ring would be found in the aliphatic region of the spectrum (20-60 ppm).
Hypothetical ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 160 - 170 |
| Pyridine-C (Aromatic) | 120 - 160 |
| Cyclohexyl-C (α to N) | 50 - 60 |
Note: This table is predictive and not based on experimentally verified data.
X-ray Crystallography for Solid-State Structure Determination
A successful crystallographic analysis would require the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
Although no publicly available crystal structure data for this compound has been found, a crystallographic study would be expected to reveal key structural features such as the planarity of the picolinamide group and the conformation of the cyclohexyl ring, which is typically a chair conformation. It would also elucidate intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
Note: This table is predictive and not based on experimentally verified data.
Future Research Directions and Translational Perspectives
Development of N-Cyclohexyl 4-chloropicolinamide for Specific Therapeutic Applications
The inherent biological activity of the picolinamide (B142947) structure points toward several promising therapeutic avenues for this compound and its derivatives. The presence of the 4-chloro substituent and the N-cyclohexyl group may enhance its lipophilicity and, consequently, its interaction with biological targets. smolecule.com
Initial research suggests potential herbicidal and antibacterial activities for this compound. smolecule.com Future studies should aim to elucidate the specific mechanisms of action against plant and microbial species. This would involve identifying the molecular targets, such as essential enzymes in amino acid biosynthesis, that are disrupted by the compound. smolecule.com
Furthermore, the picolinamide scaffold is a key component in a variety of metal-based anticancer agents. For instance, cobalt(III) and rhodium(III) complexes incorporating picolinamide ligands have demonstrated significant cytotoxic and antimetastatic activities in preclinical studies. whiterose.ac.uknih.gov These complexes have been shown to induce cancer cell death through mechanisms like apoptosis and autophagy. nih.gov This opens the door for the development of this compound-based metal complexes as potential novel cancer therapies.
The exploration of its derivatives against other diseases is also a viable research direction. For example, novel pyrimidine (B1678525) derivatives have shown promise as antitrypanosomal agents against the parasites responsible for Human African trypanosomiasis. nih.gov Given the structural similarities, investigating the activity of this compound derivatives against such neglected tropical diseases could yield valuable new therapeutic leads.
Strategies for Improving Potency, Selectivity, and In Vivo Efficacy
To translate the potential of this compound into viable therapeutic agents, significant efforts in medicinal chemistry will be required to optimize its pharmacological properties. Key strategies will focus on enhancing its potency against specific targets, improving its selectivity to minimize off-target effects, and ensuring its efficacy in living organisms.
Structure-activity relationship (SAR) studies will be crucial. By systematically modifying the chemical structure of this compound and evaluating the resulting changes in biological activity, researchers can identify key functional groups and structural motifs that govern its potency and selectivity. For instance, altering the substituents on the pyridine (B92270) ring or the cyclohexyl group could significantly impact its binding affinity to target proteins. Research on other heterocyclic compounds, such as imidazopyridine derivatives, has shown that the addition of different functional groups, like amides or sulfonamides, can lead to a notable increase in potency. nih.gov
Another important aspect is the optimization of the compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclohexyl group suggests a degree of lipophilicity, which could influence its absorption and distribution. smolecule.com Fine-tuning this property will be essential for ensuring the compound reaches its target tissues in sufficient concentrations.
Computational modeling and in silico screening can accelerate the optimization process. By using computer models to predict how different analogues of this compound will interact with potential biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Investigation of Combination Therapies Involving this compound Analogues
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. nih.govresearchgate.net Investigating the potential of this compound analogues in combination with existing drugs is a promising avenue for future research.
Given the potential of picolinamide-based metal complexes as anticancer agents, combining these with other chemotherapeutic drugs could lead to synergistic effects. whiterose.ac.uknih.gov For example, a combination therapy could involve an this compound analogue that induces apoptosis and another agent that targets a different cancer cell vulnerability, such as angiogenesis or cell cycle progression. nih.gov Studies have shown that combining agents like the PI3K/mTOR inhibitor dactolisib (B1683976) with traditional chemotherapeutics such as cisplatin (B142131) can lead to synergistic antitumor effects. researchgate.net
The table below outlines potential combination strategies that could be explored with hypothetical this compound analogues, based on established combination therapy principles.
| Therapeutic Area | Potential Combination Partner | Rationale for Combination |
| Oncology | DNA-damaging agents (e.g., Cisplatin) | Enhance cancer cell killing by targeting different cellular pathways. |
| Anti-angiogenic agents | Inhibit tumor growth by cutting off its blood supply. | |
| Immunotherapy (e.g., Checkpoint inhibitors) | Enhance the immune system's ability to recognize and destroy cancer cells. | |
| Infectious Diseases | Existing antibiotics | Overcome antibiotic resistance by using a compound with a novel mechanism of action. |
Advanced Materials and Nanotechnology Applications of Picolinamide Derivatives
The unique chemical structure of this compound and its derivatives also makes them attractive candidates for applications in materials science and nanotechnology. The picolinamide moiety can act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. whiterose.ac.uknih.gov This property can be harnessed to create novel nanomaterials with tailored properties.
Picolinamide derivatives can be used to functionalize the surface of nanoparticles, such as those made of gold or silica. mdpi.comnih.gov This surface modification can improve the stability, solubility, and biocompatibility of the nanoparticles, making them more suitable for biomedical applications like drug delivery and bioimaging. nih.gov The choice of ligand can significantly influence the morphology and properties of the resulting nanoparticle-based films. mdpi.com For instance, the density of ligands on the surface of polymeric nanoparticles can be modulated to enhance their targeting capabilities. nih.gov
Furthermore, the incorporation of picolinamide-based ligands can impart specific functionalities to nanomaterials. For example, N-heterocyclic carbene (NHC) ligands, which share structural similarities with the picolinamide ring system, have been used to stabilize metal nanoparticles and modulate their catalytic activity. mdpi.com This suggests that this compound derivatives could be used to create novel nanocatalysts for a variety of chemical reactions.
The development of advanced materials incorporating picolinamide derivatives could also extend to the creation of functional polymers. For example, research has demonstrated the synthesis of functionalized poly(styrene oxide) with sulfonamide groups, which can be further modified post-polymerization. rsc.org A similar approach could be envisioned for incorporating this compound into polymer backbones to create materials with unique electronic or bioactive properties.
Environmental Impact and Sustainability in Picolinamide Synthesis
As with the development of any new chemical entity, it is crucial to consider the environmental impact and sustainability of the synthesis process for this compound and its derivatives. The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical manufacturing.
Future research should focus on developing environmentally friendly methods for synthesizing picolinamides. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic processes that reduce the need for stoichiometric reagents. For instance, sustainable methods have been developed for the synthesis of related heterocyclic compounds like quinoxalines and pyrroles using natural deep eutectic solvents (NADESs) or multifunctional catalysts, respectively. unicam.itresearchgate.net These approaches offer high yields and the potential for catalyst recycling. unicam.it
A life cycle assessment of the synthesis process can help to identify areas for improvement and ensure that the production of this compound and its analogues is as environmentally benign as possible. By integrating green chemistry principles from the outset, the development of these compounds can proceed in a manner that is both scientifically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl 4-chloropicolinamide, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, leveraging aromaticity transfer strategies (e.g., substituting phenol derivatives with cyclohexyl groups). Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection, and reaction temperature. Optimization requires monitoring via TLC or HPLC to minimize byproducts like uncyclized intermediates. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying cyclohexyl and picolinamide moieties. For example, the cyclohexyl group shows distinct multiplet signals at δ 1.2–2.1 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅ClN₂O). Infrared spectroscopy (IR) identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹). Cross-validation with computational methods (e.g., DFT) enhances accuracy .
Q. How do solvent polarity and pH affect the solubility and stability of this compound?
- Methodological Answer : Solubility is highest in aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic cyclohexyl group. Stability tests should include accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions, analyzed via HPLC-UV. Hydrolysis of the amide bond is a key degradation pathway under extreme pH, necessitating storage in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the amide group) combined with kinetic isotope effect (KIE) studies can clarify whether the amide participates in transition-state stabilization. Computational modeling (e.g., DFT) identifies electronic effects of the 4-chloro substituent on reaction barriers. Contrasting data may arise from solvent polarity variations or competing side reactions (e.g., ligand decomposition), requiring controlled reproducibility protocols .
Q. What strategies are effective for analyzing conflicting bioactivity results in antimicrobial assays involving this compound?
- Methodological Answer : Standardize assay conditions (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to control pH and nutrient interference. Use isogenic strain pairs (e.g., wild-type vs. efflux pump-deficient bacteria) to assess resistance mechanisms. Dose-response curves (IC₅₀) should be normalized to positive controls (e.g., ciprofloxacin) and analyzed via nonlinear regression models. Contradictions may arise from biofilm formation or compound aggregation, addressed via microscopy (e.g., SEM) or dynamic light scattering (DLS) .
Q. How can computational methods predict novel applications of this compound in materials science?
- Methodological Answer : Molecular docking simulations can screen for interactions with polymer matrices (e.g., rubber accelerators, as seen in CBS analogs). QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with thermal stability or catalytic activity. Experimental validation includes thermogravimetric analysis (TGA) for decomposition thresholds and rheometry for cross-linking efficiency in polymer blends .
Q. What ethical frameworks ensure compliance in handling this compound during toxicity studies?
- Methodological Answer : Adhere to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and institutional animal care protocols (IACUC). Data integrity requires blinding in dose administration and third-party statistical analysis. Transparent reporting of outliers and negative results minimizes publication bias. Cross-check against hazardous chemical registries (e.g., CAS 17566-51-7 analogs) for disposal compliance .
Methodological Notes
- Data Reproducibility : Replicate experiments across ≥3 independent batches, reporting mean ± SEM.
- Advanced Instrumentation : Use synchrotron XRD for crystallography or TOF-SIMS for surface interaction studies.
- Contingency Planning : Predefine exclusion criteria for anomalous data (e.g., instrument calibration errors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
